molecular formula C16H14O3 B15190106 (S)-Benzoin acetate CAS No. 84275-46-7

(S)-Benzoin acetate

Cat. No.: B15190106
CAS No.: 84275-46-7
M. Wt: 254.28 g/mol
InChI Key: QRWAIZJYJNLOPG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzoin acetate is an organic compound that belongs to the class of esters. It is derived from benzoin, a naturally occurring organic compound, and acetic acid. The compound is characterized by its chiral center, making it optically active. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Benzoin acetate can be synthesized through the esterification of (S)-benzoin with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzoin acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-benzoin and acetic acid.

    Reduction: Reduction of this compound can lead to the formation of (S)-benzoin alcohol.

    Oxidation: Oxidation reactions can convert this compound into benzil derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Hydrolysis: (S)-Benzoin and acetic acid.

    Reduction: (S)-Benzoin alcohol.

    Oxidation: Benzil derivatives.

Scientific Research Applications

(S)-Benzoin acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.

    Medicine: Research into potential pharmaceutical applications, including the development of chiral drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzoin acetate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the specific enzyme involved. The chiral nature of this compound allows it to participate in stereospecific reactions, influencing the outcome of the reaction based on the spatial arrangement of its atoms.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzoin acetate: The enantiomer of (S)-Benzoin acetate, differing only in the spatial arrangement of atoms around the chiral center.

    Benzoin: The parent compound, lacking the ester functional group.

    Benzil: An oxidized derivative of benzoin.

Uniqueness

This compound is unique due to its chiral center, which imparts optical activity and allows for its use in enantioselective synthesis. Its ester functional group also provides distinct reactivity compared to its parent compound, benzoin, and its oxidized form, benzil.

Properties

CAS No.

84275-46-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

[(1S)-2-oxo-1,2-diphenylethyl] acetate

InChI

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m0/s1

InChI Key

QRWAIZJYJNLOPG-INIZCTEOSA-N

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.